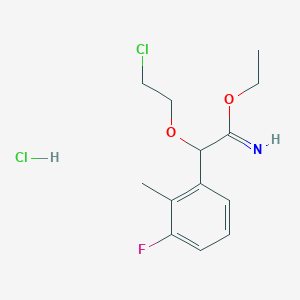
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The chloroethoxy intermediate is reacted with 3-fluoro-2-methylbenzaldehyde under basic conditions to form the corresponding benzyl alcohol derivative.
Formation of the Acetimidate Moiety
- The benzyl alcohol derivative is then converted to the acetimidate using ethyl chloroformate and a suitable base (e.g., triethylamine).
Hydrochloride Formation
- The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Chloroethoxy Intermediate
- Reacting 2-chloroethanol with a suitable base (e.g., sodium hydride) to form the chloroethoxy anion.
- The chloroethoxy anion is then reacted with an appropriate electrophile to form the chloroethoxy intermediate.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
-
Oxidation and Reduction
- The aromatic ring and the acetimidate moiety can undergo oxidation and reduction reactions under appropriate conditions.
-
Hydrolysis
- The acetimidate moiety can be hydrolyzed to form the corresponding amide or carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can be used to hydrolyze the acetimidate moiety.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride has several scientific research applications, including:
-
Medicinal Chemistry
- Used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-inflammatory, analgesic, or anticancer properties.
-
Chemical Biology
- Utilized in the development of chemical probes to study biological pathways and molecular interactions.
-
Pharmaceutical Industry
- Employed in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
-
Material Science
- Investigated for its potential use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride depends on its specific application and target. In medicinal chemistry, it may act by:
-
Molecular Targets
- Interacting with specific enzymes, receptors, or proteins involved in disease pathways.
-
Pathways Involved
- Modulating signaling pathways, gene expression, or protein-protein interactions to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can be compared with similar compounds such as:
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluorophenyl)acetimidate hydrochloride
- Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
-
Ethyl 2-(2-chloroethoxy)-2-(2-methylphenyl)acetimidate hydrochloride
- Lacks the fluoro group on the aromatic ring, which may influence its chemical properties and interactions.
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetamide hydrochloride
- Contains an amide moiety instead of an acetimidate, which may alter its reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C13H18Cl2FNO2 |
|---|---|
Molekulargewicht |
310.19 g/mol |
IUPAC-Name |
ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C13H17ClFNO2.ClH/c1-3-17-13(16)12(18-8-7-14)10-5-4-6-11(15)9(10)2;/h4-6,12,16H,3,7-8H2,1-2H3;1H |
InChI-Schlüssel |
COBSHEDLNRJWSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C(C1=C(C(=CC=C1)F)C)OCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


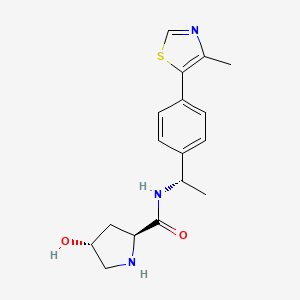
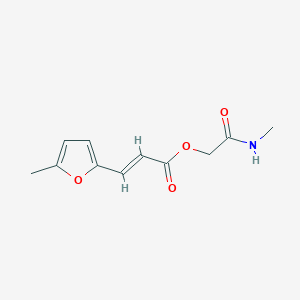
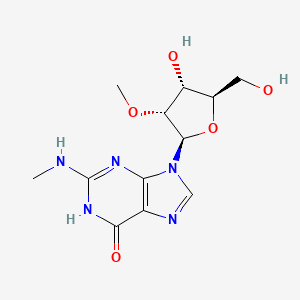
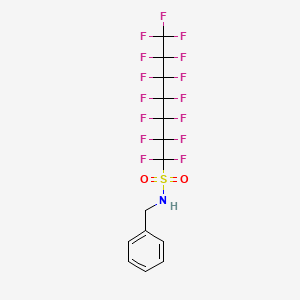
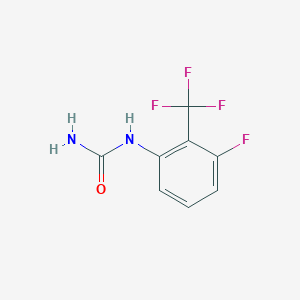
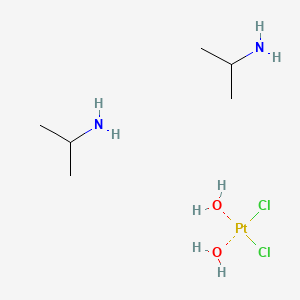
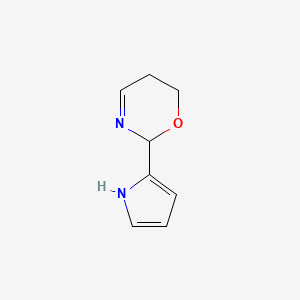
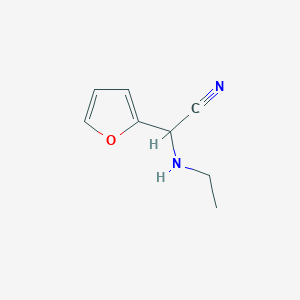
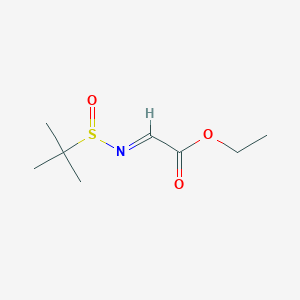
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
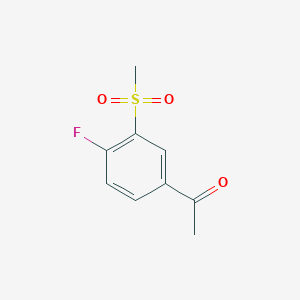
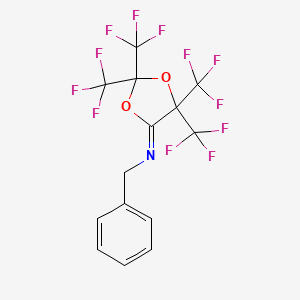
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
